molecular formula C11H10N4O3S2 B4749262 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B4749262
M. Wt: 310.4 g/mol
InChI Key: PWLZGGVFIUIUNR-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic compound based on the 1,3,4-thiadiazole heterocyclic core, a structure recognized for its significant potential in pharmaceutical and agrochemical research. The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine bases, which allows its derivatives to interfere with critical cellular processes in pathogens and cancer cells . This specific derivative is of particular interest for developing new anti-infective agents. Compounds featuring the 1,3,4-thiadiazole ring have demonstrated potent antimicrobial activity against a range of Gram-positive bacteria, including S. aureus and S. epidermidis , with some derivatives showing efficacy greater than standard antibiotics like ampicillin . Furthermore, the 1,3,4-thiadiazole nucleus is a key pharmacophore in the design of anticancer agents . Numerous derivatives have shown promising cytotoxic properties against various human cancer cell lines, such as breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The mechanism of action for these compounds can involve the inhibition of enzymes like MurB in bacteria or tubulin polymerization in eukaryotic cells . This product is intended for research and development purposes For Research Use Only. Not for human, veterinary, or household use. CAS Number : See Certificate of Analysis Molecular Formula : C12H12N4O3S2 (based on a closely related structural analog) Molecular Weight : 324.39 g/mol (calculated) SMILES : CCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2) N+ [O-]

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-2-19-11-14-13-10(20-11)12-9(16)7-5-3-4-6-8(7)15(17)18/h3-6H,2H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLZGGVFIUIUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves the reaction of 2-amino-5-ethylsulfanyl-1,3,4-thiadiazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are commonly used for nitro group reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Thiadiazole derivatives have been investigated for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the thiadiazole ring may facilitate binding to specific protein sites. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Substituents on the thiadiazole ring and benzamide group significantly alter biological activity and chemical properties. Key examples include:

Compound Name Substituents Key Features Biological Activity Reference
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide Trifluoromethyl group at benzamide position Enhanced electron-withdrawing effects; increased stability Antimicrobial (broad-spectrum)
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide Sulfonamide group at thiadiazole position 5 Improved solubility; hydrogen-bonding capacity Anticancer (cell line inhibition)
N-{5-(butylthio)-1,3,4-thiadiazol-2-yl}benzamide Butylthio group at position 5 Higher lipophilicity; prolonged half-life Anticancer (moderate efficacy)
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)propanamide Methylthio group and propanamide chain Reduced steric hindrance; enhanced target binding Antimicrobial (Gram-positive bacteria)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity and antimicrobial potency .
  • Alkylthio chains (ethyl, butyl) improve lipophilicity, affecting pharmacokinetics .
  • Sulfonamide substituents increase solubility and anticancer activity by modulating enzyme interactions .
Heterocyclic Ring Modifications

Replacing the thiadiazole ring with other heterocycles alters bioactivity:

Compound Name Heterocycle Key Differences Biological Impact Reference
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide Oxadiazole (two oxygen atoms) Reduced aromatic stability; altered dipole moments Lower antimicrobial activity compared to thiadiazole analogues
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide Thiadiazole + chromene fusion Extended conjugation; redox-active chromene moiety Enhanced anticancer activity via dual targeting

Key Observations :

  • Oxadiazole analogues exhibit diminished activity due to reduced ring stability and electronic effects .
  • Hybrid structures (e.g., thiadiazole-chromene) show synergistic effects, leveraging multiple pharmacophores .
Functional Group Additions

Incorporation of additional functional groups diversifies applications:

Compound Name Functional Groups Unique Properties Applications Reference
N-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-4-nitrobenzamide Benzylsulfanyl + nitro groups High steric bulk; strong electrophilic character Antifungal (Candida spp. inhibition)
Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate Ester group + nitrobenzamide Hydrolyzable ester; prodrug potential Antitumor (in vitro cytotoxicity)

Key Observations :

  • Benzylsulfanyl groups enhance antifungal activity by interacting with fungal membrane proteins .
  • Ester functionalities enable prodrug strategies, improving bioavailability .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C11H10N4O3S
  • Molecular Weight : 278.29 g/mol
  • IUPAC Name : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

The compound features a thiadiazole ring substituted with an ethylsulfanyl group at the 5-position and a nitrobenzamide moiety, which contributes to its biological interactions.

PropertyValue
Molecular Weight278.29 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Topological Polar Surface Area129 Ų

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
  • Anticancer Properties : It has been suggested that the compound can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound has also shown antifungal effects against several pathogenic fungi. Studies report that it disrupts fungal cell membranes, leading to increased permeability and ultimately cell death.

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro assays have shown that it can inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis. Specific studies have focused on its effects on breast cancer and leukemia cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against selected bacterial strains.
    • Findings : The compound exhibited MIC values ranging from 8 to 32 µg/mL against various pathogens, demonstrating significant antimicrobial activity.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : The compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
  • Physico-Chemical Properties Study :
    • Objective : To determine solubility and partition coefficients.
    • Findings : The solubility was measured in different solvents at varying temperatures, revealing favorable properties for drug formulation .

Q & A

Q. What are the standard synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, and what key reaction conditions are involved?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2 : Introduction of the ethylsulfanyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Nitrobenzamide moiety incorporation using carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct acylation. Key conditions include solvent polarity (e.g., DMF or dichloromethane), temperature control (40–80°C), and catalysts like triethylamine. Reaction progress is monitored via TLC or HPLC .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Chromatography : HPLC or GC-MS for purity assessment (>95%).
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm functional groups (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm).
  • IR for nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹).
    • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ = 352.06 g/mol).
    • Elemental analysis to confirm C, H, N, S ratios .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values calculated.
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀.
  • Enzyme inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or β-lactamase .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for the nitrobenzamide coupling step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Temperature control : Maintaining 60–70°C prevents side reactions (e.g., nitro group reduction).
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves yield to >70% .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing ethylsulfanyl with methyl or phenyl groups) to validate docking results.
  • Molecular dynamics simulations : Analyze ligand-protein binding stability (e.g., with DHFR) over 100-ns trajectories.
  • Experimental validation : Repeat assays under controlled conditions (pH, temperature) to rule out false negatives .

Q. How can researchers design experiments to elucidate the mechanism of action in anticancer activity?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis.
  • Cell cycle analysis : PI staining and flow cytometry to identify phase-specific arrest (e.g., G1/S).
  • Western blotting : Measure biomarkers like caspase-3, PARP, and Bcl-2/Bax ratios.
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .

Notes

  • Methodological Focus : Answers emphasize experimental design and data analysis over definitions.
  • Structural Specificity : Full chemical names are used to maintain clarity (e.g., "ethylsulfanyl" instead of abbreviations).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 2
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

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